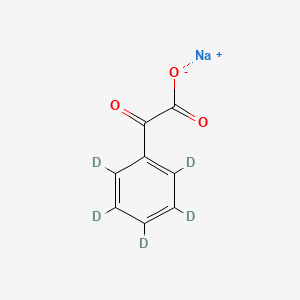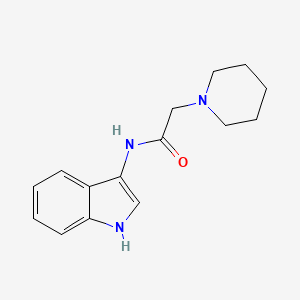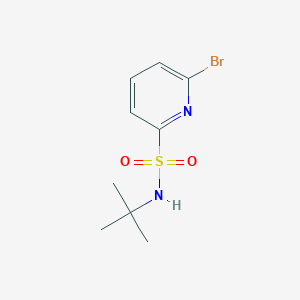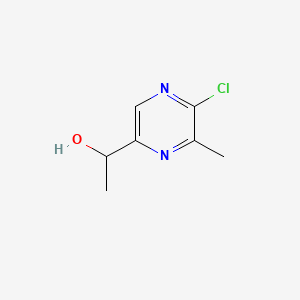
1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL is a chemical compound characterized by the presence of a pyrazine ring substituted with a chlorine atom and a methyl group
Métodos De Preparación
The synthesis of 1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL typically involves the reaction of 5-chloro-6-methylpyrazine with an appropriate ethan-1-ol derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .
Análisis De Reacciones Químicas
1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL involves its interaction with specific molecular targets such as enzymes and receptors. The chlorine and methyl groups on the pyrazine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparación Con Compuestos Similares
1-(5-Chloro-6-methylpyrazin-2-YL)ethan-1-OL can be compared with other similar compounds such as:
5-Chloro-6-methylpyrazine: Lacks the ethan-1-ol group, making it less versatile in chemical reactions.
1-(5-Chloro-6-methylpyrazin-2-YL)methanamine: Contains an amine group instead of an ethan-1-ol group, leading to different reactivity and applications.
5-Chloro-2-methylpyrazine: The position of the methyl group differs, affecting its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C7H9ClN2O |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
1-(5-chloro-6-methylpyrazin-2-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c1-4-7(8)9-3-6(10-4)5(2)11/h3,5,11H,1-2H3 |
Clave InChI |
BQJQTSCAVAVRCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN=C1Cl)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[2-(3,4-Dimethylphenyl)ethyl]-3-ethyl-1-methoxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13924577.png)
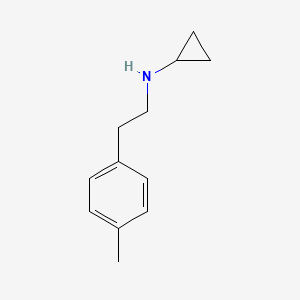
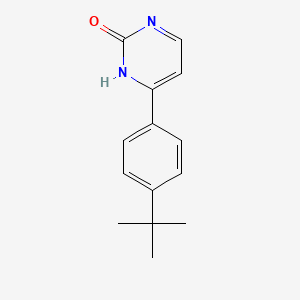
![Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B13924588.png)
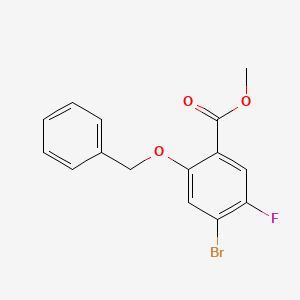
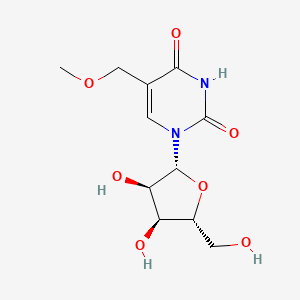
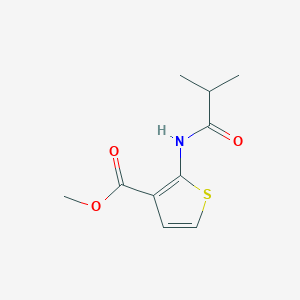
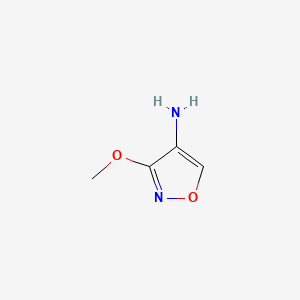
![N-([1,1'-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13924633.png)
